1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione CAS number 34569-29-4 properties
1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione CAS number 34569-29-4 properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Identity and Potential of a Key Maleimide Derivative
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, is a cornerstone in modern medicinal chemistry and materials science.[1] Its electrophilic nature, particularly the reactivity of its carbon-carbon double bond towards nucleophiles like thiols, has made it an invaluable tool for bioconjugation, polymer synthesis, and the development of targeted therapeutics. This guide focuses on a specific derivative, 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione, a molecule poised for exploration in various research and development endeavors.
The introduction of the 4-bromobenzyl moiety offers several strategic advantages. The benzyl group provides a hydrophobic spacer, while the bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, or can contribute to the compound's overall biological activity through halogen bonding. This technical guide will provide a comprehensive overview of the properties, synthesis, spectral characteristics, and potential applications of 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione, drawing upon established principles of organic chemistry and data from closely related analogues.
Physicochemical Properties
While specific experimental data for 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione is not extensively reported, its key physicochemical properties can be reliably calculated or inferred from its structure and comparison with analogues.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₈BrNO₂ | Calculated |
| Molecular Weight | 266.09 g/mol | Calculated |
| Appearance | Expected to be a white to pale yellow crystalline solid | Inferred from analogues[4] |
| Melting Point | Not experimentally determined. | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from analogues |
| CAS Number | Not assigned. | - |
Synthesis of 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione: A Reliable Protocol
The synthesis of N-substituted maleimides is a well-established process, typically involving a two-step, one-pot reaction between maleic anhydride and a primary amine. This method can be readily adapted for the preparation of 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione.
The underlying principle of this synthesis is the initial nucleophilic acyl substitution of the amine onto the anhydride, forming an intermediate maleamic acid. Subsequent dehydration, usually promoted by a chemical dehydrating agent and heat, leads to the formation of the stable five-membered imide ring.
Experimental Protocol
Materials:
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Maleic anhydride (1.0 equivalent)
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4-Bromobenzylamine hydrochloride (1.0 equivalent)
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Triethylamine (1.1 equivalents) or Sodium Acetate (1.2 equivalents)
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Acetic Anhydride (2.0 equivalents)
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Glacial Acetic Acid (solvent)
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Ethyl acetate (for extraction)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) and 4-bromobenzylamine hydrochloride (1.0 eq) in glacial acetic acid.
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Amine Free-Basing: Add triethylamine (1.1 eq) or sodium acetate (1.2 eq) to the mixture to neutralize the hydrochloride salt and free the primary amine for reaction.
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Formation of Maleamic Acid: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of a more polar intermediate (the maleamic acid).
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Cyclization/Dehydration: Add acetic anhydride (2.0 eq) to the reaction mixture. Heat the mixture to reflux (approximately 120-140°C) and maintain for 3-4 hours. The acetic anhydride serves as the dehydrating agent to facilitate the ring-closing imidization.
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Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. This will precipitate the crude product and quench the excess acetic anhydride.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acetic acid), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione.
Caption: Synthetic workflow for 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione.
Spectral Analysis: A Guide to Structural Confirmation
The structural elucidation of 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione would rely on a combination of standard spectroscopic techniques. Below are the expected spectral characteristics.
¹H NMR Spectroscopy
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Aromatic Protons (4-bromobenzyl group): Two doublets are expected in the aromatic region (δ 7.0-7.6 ppm). The protons ortho to the bromine atom will appear as a doublet, and the protons ortho to the methylene group will appear as another doublet, both with a typical ortho-coupling constant (J ≈ 8 Hz).
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Methylene Protons (-CH₂-): A singlet integrating to two protons is expected, likely in the range of δ 4.5-5.0 ppm.
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Maleimide Protons: A singlet integrating to two protons corresponding to the two equivalent vinylic protons of the maleimide ring is expected around δ 6.7-7.0 ppm.
¹³C NMR Spectroscopy
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Carbonyl Carbons (C=O): Two signals for the carbonyl carbons of the maleimide ring are expected in the downfield region, around δ 170 ppm.
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Vinylic Carbons (C=C): A signal for the two equivalent vinylic carbons of the maleimide ring is expected around δ 134 ppm.
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Aromatic Carbons: Four signals are expected for the aromatic carbons of the 4-bromobenzyl group. The carbon attached to the bromine will be shifted to around δ 122 ppm. The other aromatic carbons will appear in the typical range of δ 128-140 ppm.
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Methylene Carbon (-CH₂-): A signal for the methylene carbon is expected around δ 42-45 ppm.
Infrared (IR) Spectroscopy
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C=O Stretching: Strong, characteristic imide carbonyl absorption bands are expected around 1700-1780 cm⁻¹. Often, two distinct bands are observed for the symmetric and asymmetric stretching of the two carbonyl groups.
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C=C Stretching: A medium intensity band for the C=C double bond of the maleimide ring is expected around 1600-1650 cm⁻¹.
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C-N Stretching: A band in the region of 1300-1400 cm⁻¹ corresponding to the C-N stretching of the imide.
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Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
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C-Br Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (266.09 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.
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Fragmentation: Common fragmentation patterns would include the loss of the bromine atom and cleavage at the benzylic position, leading to a fragment corresponding to the tropylium ion or the 4-bromotropylium ion.
Potential Applications in Drug Development and Research
The 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione scaffold holds considerable promise in several areas of drug discovery and development, primarily due to the versatile reactivity of the maleimide moiety and the potential for the 4-bromobenzyl group to engage in specific biological interactions.
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Bioconjugation and Linker Chemistry: The maleimide group is widely used for the site-specific modification of proteins, particularly for conjugating drugs, imaging agents, or polyethylene glycol (PEG) chains to cysteine residues. The 4-bromobenzyl group provides a stable and defined spacer in such applications.
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Antimicrobial Agents: The pyrrole-2,5-dione nucleus is a feature in a number of compounds with demonstrated antibacterial and antifungal activities.[1] The lipophilicity and potential for halogen bonding conferred by the 4-bromobenzyl group may enhance the antimicrobial potency of this derivative.
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Anti-inflammatory and Anticancer Activity: Several N-substituted maleimides have been investigated as potential anti-inflammatory and anticancer agents.[1] The mechanisms often involve the inhibition of key signaling pathways, such as those mediated by kinases or transcription factors like NF-κB. The maleimide's ability to covalently bind to cysteine residues in enzymes or regulatory proteins is a common mode of action.
Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Safety and Handling
As a reactive electrophile, 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione should be handled with appropriate care. The following safety precautions are based on data for closely related N-substituted maleimides.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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First Aid:
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In case of skin contact: Immediately wash with soap and plenty of water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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If inhaled: Move the person to fresh air.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and moisture.
References
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Baluja, S., et al. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. Journal of Chemical and Pharmaceutical Sciences, 5(3), 61-66. Retrieved from [Link]
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NextSDS. (n.d.). N-(4-Bromophenyl)maleimide — Chemical Substance Information. Retrieved from [Link]
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Walker, D. A. (2008). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Arkivoc, 2008(16), 115-131. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2,5-dione. In NIST Chemistry WebBook. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for: Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Gierlich, P., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(9), 2841. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione. Retrieved from [Link]
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Walker, D. A. (2008). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. ResearchGate. Retrieved from [Link]
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Zhang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. Retrieved from [Link]
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SpectraBase. (n.d.). (5Z)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Butler, R. N., et al. (2005). Pyrrole studies part 47. 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Arkivoc, 2005(4), 384-391. Retrieved from [Link]
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Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Gayathri, D., et al. (2022). 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. IUCrData, 7(12), x221223. Retrieved from [Link]
